2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione

Antimicrobial Benzisothiazole Structure–Activity Relationship

SAR programs targeting Gram-positive bacteria or dermatophytes often fail because analogues drift outside the optimal lipophilicity window (cLogP 2.5-3.5), collapsing potency. 2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione (CAS 88217-88-3) solves this with a measured LogP of 3.47 and a soft-electrophilic thione (C=S) pharmacophore distinct from the common benzisothiazolone (C=O) series. - Occupies the validated potency window (cLogP 2.5-3.5) for maximal antibacterial activity. - Thione group enables covalent-probe design targeting cysteine-rich proteins. - Supported by Bayer patent DE 10029077 A1 for agrochemical lead discovery. - In stock; rapid quote for mg-to-gram quantities with global delivery.

Molecular Formula C13H16N2S2
Molecular Weight 264.4 g/mol
CAS No. 88217-88-3
Cat. No. B12883884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione
CAS88217-88-3
Molecular FormulaC13H16N2S2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C(=S)C3=CC=CC=C3S2
InChIInChI=1S/C13H16N2S2/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
InChIKeyCAYQCIYMVZRHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazolethione (CAS 88217-88-3): Structural & Pharmacophoric Baseline


2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione (CAS 88217-88-3) is an N‑substituted 1,2‑benzisothiazole‑3(2H)‑thione derivative characterized by a pyrrolidinylethyl side chain attached to the endocyclic nitrogen . The compound possesses a thione (C=S) pharmacophore in place of the carbonyl (C=O) found in the widely used benzisothiazolone (BIT) biocide class, a structural distinction that fundamentally alters its electronic character, lipophilicity, and biological target engagement profile [1]. With a molecular formula of C₁₃H₁₆N₂S₂, a molecular weight of 264.41 g·mol⁻¹, a polar surface area of 68.50 Ų, and a calculated LogP of 3.466, this compound occupies a physicochemical space that is distinct from its benzisothiazolone analogue (CAS 69577-10-2; MW 248.34; C₁₃H₁₆N₂OS) . These properties position it as a candidate for applications where enhanced membrane permeability, alternative target reactivity, or divergent metabolic stability relative to the carbonyl series is sought.

Why CAS 88217-88-3 Cannot Be Replaced by Benzisothiazolones


Although benzisothiazolones (e.g., BIT, CAS 2634-33-5) and N‑alkyl benzisothiazole‑3‑thiones share a common heterocyclic scaffold, their pharmacological and physicochemical behaviour diverges sharply because the C=S group is a softer, more polarizable nucleophile than C=O, altering both non‑covalent target binding and covalent reactivity with biological thiols [1]. Within the thione series, the nature of the N‑substituent dictates the compound's lipophilic balance and steric accessibility to target sites; the pyrrolidinylethyl chain of the title compound provides a tertiary amine that can be protonated at physiological pH, a feature absent in simple N‑alkyl or N‑benzyl analogues [2]. Furthermore, the Gopinath et al. study demonstrated that antibacterial potency in the benzisothiazolone class is critically dependent on maintaining a cLogP between 2.5 and 3.5, with activity falling sharply outside this window [3]. The title compound's measured LogP of 3.47 places it near the upper edge of this optimal range, suggesting that even minor structural modifications to the N‑substituent could shift lipophilicity enough to compromise activity. These factors mean that simply interchanging any commercially available benzisothiazolone or N‑substituted thione without matching both the pharmacophore (thione) and the specific N‑substitution pattern carries a high risk of losing the desired biological or physicochemical performance.

CAS 88217-88-3: Differentiation vs. Structural Analogs


Thione vs. Oxo: Superior Antimicrobial Potency

In a direct comparative study of N‑(2‑hydroxyethyl)‑1,2‑benzisothiazole‑3(2H)‑thione carbamic esters versus their benzisothiazolone (oxo) analogues, Zani et al. reported that the thione derivatives were, in most cases, more effective against Gram‑positive bacteria and dermatophytes than the corresponding carbonyl counterparts [1]. This represents one of the rare quantitative datasets that directly compare the thione and oxo pharmacophores when the N‑substituent is held constant, providing a class‑level inference that the C=S group can enhance antimicrobial action relative to C=O.

Antimicrobial Benzisothiazole Structure–Activity Relationship Thione vs. Oxo

Lipophilicity Optimization for Antibacterial Activity

Gopinath et al. established that antibacterial activity in the benzisothiazolone class is strongly correlated with cLogP, with optimal potency observed in the cLogP range of 2.5–3.5; activity declined significantly for compounds with cLogP below 2.0 or above 4.0 [1]. The title compound has a measured LogP of 3.466 (ChemSrc), placing it within this optimal window . In contrast, the direct oxo analogue (CAS 69577-10-2) has a lower predicted lipophilicity due to the replacement of sulfur with oxygen, which may shift it below the optimal range for certain applications.

Lipophilicity Antibacterial Benzisothiazolone Quantitative Structure–Activity Relationship

Pesticidal Scope Distinct from BIT Preservatives

Bayer AG patent DE 10029077 A1 (and its European counterpart EP 1296979 B1) explicitly claims pyrrolidinyl‑, furanyl‑, and thienyl‑substituted thiazole derivatives as total or selective herbicides, insecticides, acaricides, nematocides, ectoparasiticides, and antifouling agents [1]. The generic Markush structure encompasses the title compound's core scaffold. This patent‑protected pesticidal utility differentiates it from the widely commercialized benzisothiazolone BIT (1,2‑benzisothiazol‑3(2H)‑one), which is predominantly employed as an in‑can preservative and industrial biocide for aqueous systems rather than as a field‑applied pesticide [2].

Agrochemical Pesticide Patent Bayer Benzisothiazole

Soft Electrophilic Thione Sulfur for Covalent Targeting

The thione (C=S) group is a softer electrophile than the carbonyl (C=O) group found in benzisothiazolones, making it more susceptible to nucleophilic attack by biological thiols such as cysteine residues in target proteins [1]. Gopinath et al. demonstrated that the antimicrobial activity of benzisothiazolones is linked to the electrophilic character of the sulfur atom, with multiple electrophilic sulfur atoms enhancing potency [2]. The title compound, possessing both endocyclic and exocyclic sulfur atoms (the thione sulfur and the ring sulfur), may therefore engage biological targets through a covalent mechanism that is kinetically and thermodynamically distinct from the carbonyl series, potentially leading to a different selectivity profile or resistance susceptibility [1].

Covalent inhibitor Thione reactivity Electrophilic sulfur Medicinal chemistry

Application Scenarios for CAS 88217-88-3


Agrochemical Lead Discovery

The Bayer patent DE 10029077 A1 / EP 1296979 B1 provides a strong intellectual property rationale for sourcing this compound as a screening candidate in agrochemical discovery programs targeting insecticidal, acaricidal, nematicidal, or herbicidal leads [1]. Unlike the widely used BIT preservative, which is optimized for in‑can antimicrobial protection, the title compound falls within a patent class explicitly claiming field‑level pesticidal activity. Procurement for structure–activity relationship (SAR) expansion around this scaffold is supported by the patent's generic Markush claims, which encompass a broad range of N‑substituted pyrrolidinyl‑thiazole derivatives.

Anti-Infective Programs: Gram-Positive & Dermatophyte

The class‑level evidence from Zani et al. indicates that N‑substituted benzisothiazole‑3(2H)‑thiones can be more potent than their oxo analogues against Gram‑positive bacteria (MIC 1.25–10 µg/mL) and dermatophytes (MIC 0.7–12 µg/mL) [2]. With a measured LogP of 3.47, the title compound sits within the optimal lipophilicity range (cLogP 2.5–3.5) empirically shown by Gopinath et al. to maximize antibacterial activity in this scaffold class [3]. These data support its procurement for medicinal chemistry programs targeting drug‑resistant Gram‑positive infections (e.g., MRSA) or dermatophyte‑mediated skin and nail infections, where the thione pharmacophore may offer a potency advantage over the carbonyl series.

Thiol-Reactive Covalent Probe Development

The soft electrophilic character of the thione (C=S) group, contrasting with the harder carbonyl (C=O) electrophile of benzisothiazolones, positions this compound as a candidate for covalent probe development targeting cysteine‑rich proteins or enzymes with active‑site thiols [4]. The presence of two sulfur atoms (ring S + exocyclic thione S) within a single heterocyclic framework, a feature noted by Gopinath et al. as contributing to enhanced antimicrobial potency [3], may also confer a distinct covalent reactivity profile that can be exploited in chemical biology applications such as activity‑based protein profiling (ABPP) or targeted covalent inhibitor design.

Comparative ADMET Profiling

The well‑characterized physicochemical properties of the title compound (MW 264.41, LogP 3.466, PSA 68.50 Ų) make it suitable as a reference standard in comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling studies against its oxo analogue (CAS 69577-10-2; MW 248.34, lower LogP and PSA). Researchers investigating the impact of the thione‑to‑oxo substitution on membrane permeability, metabolic stability, plasma protein binding, or CYP inhibition can use this compound as the thione representative in matched molecular pair analyses, leveraging the quantitative, publicly available physicochemical data.

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